molecular formula C8H17NO2 B3147576 2,2,N-trimethyl-N-methoxy-butyramide CAS No. 626238-27-5

2,2,N-trimethyl-N-methoxy-butyramide

Cat. No. B3147576
M. Wt: 159.23 g/mol
InChI Key: MQKMVWGROJAWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,N-trimethyl-N-methoxy-butyramide” is a chemical compound that has gained significant attention in scientific research. It is a nearly odorless white crystalline powder . It is widely used as a coolant in medicinal preparations, oral care products, foodstuffs, cosmetics, and confectionery products .


Synthesis Analysis

The synthesis of “2,2,N-trimethyl-N-methoxy-butyramide” could be achieved by the Ritter reaction of 2,2-diisopropylpropionitrile (DIPPN) with methanol in the presence of acid .


Molecular Structure Analysis

The molecular formula of “2,2,N-trimethyl-N-methoxy-butyramide” is C8H17NO2. The molecular weight is 159.23 g/mol.


Physical And Chemical Properties Analysis

“2,2,N-trimethyl-N-methoxy-butyramide” is a white crystalline powder . It has a cool, mint–menthol-type odor .

Scientific Research Applications

Phenolic Derivatives and Chemical Reactions

  • Studies on phenolic derivatives from natural sources have shown activity against specific biochemical targets, indicating the potential for these compounds in therapeutic applications. For instance, compounds isolated from Wigandia urens demonstrated activity in chemokine receptor assays, suggesting a framework for developing agents targeting immune responses (Cao et al., 2003).

Copolymers and Material Science

  • Research into novel copolymers incorporating methoxy and methyl substituents has contributed to the understanding of polymer properties and applications in material science. For example, the synthesis and characterization of methyl and methoxy ring-trisubstituted butyl 2-cyano-3-phenyl-2-propenoates have provided insights into copolymer composition and thermal behavior, relevant for designing materials with desired physical properties (Kharas et al., 2016).

Bioconversion Processes

  • The bioconversion of nitriles to amides using microbial enzymes represents a significant area of research with applications in producing commodity chemicals. For instance, the conversion of butyronitrile to butyramide by Rhodococcus rhodochrous demonstrates an efficient biocatalytic process for synthesizing butyramide, a compound used in various industrial applications (Raj et al., 2007).

Synthetic Chemistry and Photochromism

  • Research into the synthesis of spiropyran compounds with protective functions and their photochromic properties in solution and film provides a basis for developing materials sensitive to light. These findings have implications for creating smart materials with applications in sensors and switches (Liu Yan-gang, 2008).

properties

IUPAC Name

N-methoxy-N,2,2-trimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6-8(2,3)7(10)9(4)11-5/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKMVWGROJAWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,N-trimethyl-N-methoxy-butyramide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,N-trimethyl-N-methoxy-butyramide
Reactant of Route 2
Reactant of Route 2
2,2,N-trimethyl-N-methoxy-butyramide
Reactant of Route 3
Reactant of Route 3
2,2,N-trimethyl-N-methoxy-butyramide
Reactant of Route 4
Reactant of Route 4
2,2,N-trimethyl-N-methoxy-butyramide
Reactant of Route 5
Reactant of Route 5
2,2,N-trimethyl-N-methoxy-butyramide
Reactant of Route 6
Reactant of Route 6
2,2,N-trimethyl-N-methoxy-butyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.